molecular formula C22H19ClN2O3S B2864302 4-(4-chlorobenzyl)-2-(2-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 895650-41-6

4-(4-chlorobenzyl)-2-(2-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2864302
M. Wt: 426.92
InChI Key: AXPMMHKGHFNDQC-UHFFFAOYSA-N
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Description

This would typically include the IUPAC name, common names, and structural formula of the compound.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.



Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability.


Scientific Research Applications

Chlorination Reactions

Chlorination of related sulfonhydrazones and heterocyclic compounds demonstrates the chemical's reactivity under different conditions, leading to the formation of various chlorinated products with potential applications in material science and organic synthesis (King et al., 1971).

Anomalous Acylation

Anomalous acylation reactions of aminobenzenesulfonamide with this chemical under specific conditions produce unique skeletons incorporating carbon atoms, which are interesting for the development of novel organic molecules with potential applications in drug discovery and development (Friary, 1978).

Synthesis of Antimicrobial Agents

The compound serves as a precursor in the synthesis of formazans with antimicrobial properties, highlighting its role in the development of new antimicrobial agents for combating various pathogens (Sah et al., 2014).

Multicomponent Synthesis

It's involved in multicomponent synthesis processes, illustrating its utility in creating complex organic molecules through efficient and selective reactions, which is crucial for advancing synthetic organic chemistry and material science (Lega et al., 2016).

Biologically Active Compounds Synthesis

The compound is used in synthesizing biologically active benzothiazine derivatives, showing its importance in medicinal chemistry for the development of new drugs with potential therapeutic applications (Zia-ur-Rehman et al., 2009).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.


Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


Please consult with a professional chemist or a reliable source for specific information about this compound. Always follow safety guidelines when handling chemicals.


properties

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-(2-ethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c1-2-17-7-3-4-8-19(17)25-22(26)24(15-16-11-13-18(23)14-12-16)20-9-5-6-10-21(20)29(25,27)28/h3-14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPMMHKGHFNDQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chlorobenzyl)-2-(2-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

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